molecular formula C17H21NO3 B2670514 2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide CAS No. 2319835-98-6

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide

Cat. No.: B2670514
CAS No.: 2319835-98-6
M. Wt: 287.359
InChI Key: PYLZEUHDWWONNO-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound features a cyclopentyl group, two furan rings, and an acetamide moiety, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and furan intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The cyclopentyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the acetamide group can produce primary amines.

Scientific Research Applications

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-(2-furan-2-yl)ethyl)acetamide: Lacks one furan ring, making it less complex.

    N-(2,2-di(furan-2-yl)ethyl)acetamide: Lacks the cyclopentyl group, altering its chemical properties.

    2-cyclopentyl-N-(2-furan-2-yl)ethyl)amine: The acetamide group is replaced with an amine, changing its reactivity.

Uniqueness

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide is unique due to its combination of a cyclopentyl group, two furan rings, and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-17(11-13-5-1-2-6-13)18-12-14(15-7-3-9-20-15)16-8-4-10-21-16/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLZEUHDWWONNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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